molecular formula C11H16N2O2 B12089645 N,N-Diethyl-3-methoxy-4-nitrosoaniline CAS No. 97-19-8

N,N-Diethyl-3-methoxy-4-nitrosoaniline

Cat. No.: B12089645
CAS No.: 97-19-8
M. Wt: 208.26 g/mol
InChI Key: YFLMEXHABQOPKW-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-methoxy-4-nitrosoaniline is an organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It is known for its distinctive nitroso group attached to the aromatic ring, which imparts unique chemical properties. This compound is used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethyl-3-methoxy-4-nitrosoaniline can be synthesized through a multi-step process involving the nitration of aniline derivatives followed by alkylation and nitrosation. The general synthetic route involves:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale nitration and alkylation processes, followed by purification steps such as recrystallization and distillation to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-methoxy-4-nitrosoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Diethyl-3-methoxy-4-nitrosoaniline is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-methoxy-4-nitrosoaniline involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing cellular pathways and biochemical processes. The compound’s effects are mediated through its ability to form reactive intermediates and interact with nucleophiles .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-4-nitrosoaniline
  • N,N-Dimethyl-4-nitrosoaniline
  • N,N-Diethyl-3-methoxyaniline

Uniqueness

N,N-Diethyl-3-methoxy-4-nitrosoaniline is unique due to the presence of both methoxy and nitroso groups, which confer distinct reactivity and chemical properties. This combination of functional groups makes it a valuable compound for specific synthetic and research applications .

Properties

CAS No.

97-19-8

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N,N-diethyl-3-methoxy-4-nitrosoaniline

InChI

InChI=1S/C11H16N2O2/c1-4-13(5-2)9-6-7-10(12-14)11(8-9)15-3/h6-8H,4-5H2,1-3H3

InChI Key

YFLMEXHABQOPKW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=O)OC

Origin of Product

United States

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